3-Chlorophenyl N-(4-chlorophenyl)carbamate
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Overview
Description
3-Chlorophenyl N-(4-chlorophenyl)carbamate is an organic compound with the molecular formula C13H9Cl2NO2 and a molecular weight of 282.128 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl N-(4-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 4-chlorophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
3-Chlorophenyl isocyanate+4-Chlorophenol→3-Chlorophenyl N-(4-chlorophenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Chlorophenyl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 3-Chlorophenyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenyl N-(2,4-dichlorophenyl)carbamate
- 3-Chlorophenyl N-(3,4-dichlorophenyl)carbamate
- 4-Chlorophenyl N-(3-chlorophenyl)carbamate
- 4-Chlorophenyl N-(2,3-dichlorophenyl)carbamate
Uniqueness
3-Chlorophenyl N-(4-chlorophenyl)carbamate is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
102736-22-1 |
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Molecular Formula |
C13H9Cl2NO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
(3-chlorophenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-4-6-11(7-5-9)16-13(17)18-12-3-1-2-10(15)8-12/h1-8H,(H,16,17) |
InChI Key |
IBUNOQPIIVTONT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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